molecular formula C24H24NOP B064953 (R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole CAS No. 164858-78-0

(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole

Cat. No. B064953
M. Wt: 373.4 g/mol
InChI Key: OUQSAXROROGQEE-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole, also known as (R)-DPPO, is an organophosphorus compound with a wide range of applications in organic synthesis, materials science, and biological research. It is a chiral molecule with a highly symmetrical structure, and its chirality has been exploited for use in asymmetric catalysis and other enantioselective processes. In addition, (R)-DPPO has been used in a variety of scientific research applications, including enzyme inhibition, protein-protein interactions, and drug delivery. Additionally, future directions for the use of (R)-DPPO in research will be discussed.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole involves the reaction of an isoxazoline with a phosphine in the presence of a base, followed by reduction and resolution to obtain the desired enantiomer.

Starting Materials
4-isopropyl-4,5-dihydrooxazole, diphenylphosphine, sodium hydride, ethyl acetate, hydrogen gas, palladium on carbon, (-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, toluene

Reaction
Step 1: React 4-isopropyl-4,5-dihydrooxazole with diphenylphosphine and sodium hydride in ethyl acetate to obtain (4-isopropyl-4,5-dihydrooxazol-2-yl)diphenylphosphine., Step 2: Reduce (4-isopropyl-4,5-dihydrooxazol-2-yl)diphenylphosphine with hydrogen gas in the presence of palladium on carbon to obtain (R)-2-(2-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole., Step 3: Resolve (R)-2-(2-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole using (-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane in toluene to obtain the desired enantiomer.

Scientific Research Applications

(R)-DPPO has been used in a variety of scientific research applications, including enzyme inhibition, protein-protein interactions, and drug delivery. In enzyme inhibition, (R)-DPPO has been used to inhibit the activity of enzymes such as acetylcholinesterase, carboxylesterase, and monoamine oxidase. In protein-protein interactions, (R)-DPPO has been used to study the binding of proteins to other proteins or small molecules. In drug delivery, (R)-DPPO has been used to facilitate the delivery of drugs to targeted tissues.

Mechanism Of Action

(R)-DPPO has a variety of mechanisms of action, depending on the application. In enzyme inhibition, (R)-DPPO binds to the active site of the enzyme and prevents the substrate from binding, thus inhibiting the enzyme’s activity. In protein-protein interactions, (R)-DPPO binds to the proteins and facilitates the formation of a complex between the two proteins. In drug delivery, (R)-DPPO binds to the drug and facilitates its delivery to the target tissue.

Biochemical And Physiological Effects

The biochemical and physiological effects of (R)-DPPO depend on the application. In enzyme inhibition, (R)-DPPO can have a wide range of effects, depending on the enzyme that is inhibited. For example, the inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can have a variety of effects on the body, including increased muscle contraction and increased heart rate. In protein-protein interactions, (R)-DPPO can facilitate the formation of a complex between the two proteins, which can lead to a variety of effects, depending on the proteins involved. In drug delivery, (R)-DPPO can facilitate the delivery of drugs to targeted tissues, which can lead to a variety of effects, depending on the drug and the target tissue.

Advantages And Limitations For Lab Experiments

The use of (R)-DPPO in lab experiments has several advantages and limitations. One advantage of (R)-DPPO is its high solubility in a variety of solvents, which makes it easy to use in a variety of experiments. Additionally, (R)-DPPO is relatively inexpensive and easy to obtain. However, (R)-DPPO can be toxic in high concentrations and may be hazardous to handle. Additionally, (R)-DPPO is sensitive to light and air, and should be stored in a dark, airtight container.

Future Directions

There are a variety of potential future directions for the use of (R)-DPPO in research. For example, (R)-DPPO could be used in the development of new catalysts for asymmetric synthesis. Additionally, (R)-DPPO could be used to study the structure and function of proteins, as well as to develop new drugs and drug delivery systems. Additionally, (R)-DPPO could be used to study the effects of chirality on biological systems. Finally, (R)-DPPO could be used to study the effects of organophosphorus compounds on the environment.

properties

IUPAC Name

diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24NOP/c1-18(2)22-17-26-24(25-22)21-15-9-10-16-23(21)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,22H,17H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQSAXROROGQEE-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370144
Record name (4R)-2-[2-(Diphenylphosphanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole

CAS RN

164858-78-0
Record name (4R)-2-[2-(Diphenylphosphanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 164858-78-0
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